N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the class of 1,2,4-thiadiazoles
Mechanism of Action
Target of Action
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide, like other 1,3,4-thiadiazole derivatives, is known to interact with a variety of biological targets . .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway . They also have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Some 1,3,4-thiadiazole derivatives have been found to block the activity of heat shock protein 90 (hsp90), which displays a chaperone activity and controls the folding of numerous proteins .
Result of Action
It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .
Biochemical Analysis
Biochemical Properties
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Cellular Effects
Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .
Molecular Mechanism
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Temporal Effects in Laboratory Settings
Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .
Dosage Effects in Animal Models
Some 1,3,4-thiadiazole derivatives have shown potent anti-cancer activities with GI 50 values in the low micromolar range against various human cancer cell lines .
Metabolic Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Transport and Distribution
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Subcellular Localization
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to DNA replication . This allows them to inhibit replication of both bacterial and cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of cyclopropylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated thiadiazoles
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Triazolopyrimidines: These compounds also possess a heterocyclic structure and are studied for their potential use in medicine and agriculture.
Uniqueness
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide stands out due to its unique combination of a cyclopropyl group and a thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-cyclopropyl-3-methyl-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-8-7(12-10-4)6(11)9-5-2-3-5/h5H,2-3H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQZTGGHCGUZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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